Heliangin

Antileishmanial Leishmania amazonensis Neglected Tropical Diseases

Heliangin uniquely binds RPS2 (C222) for NPM1-mutant AML selectivity and demonstrates sub-μM antileishmanial activity (IC50 0.8 μM) vs. amastigotes, outperforming glaucolide A. Validated in vivo anti-inflammatory efficacy with low cytotoxicity (>80 μM). Ideal for genotype-directed oncology, leishmaniasis, or inflammation research.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 13323-48-3
Cat. No. B227872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeliangin
CAS13323-48-3
Synonymsheliangin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C
InChIInChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7+/t13-,14+,15+,16+,17-,20+/m0/s1
InChIKeyDZTWAOVNNLDWNH-XYXZLXRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Heliangin (CAS 13323-48-3) Procurement Guide: Sesquiterpene Lactone with Quantified Antileishmanial, Anti-AML and Anti-Inflammatory Activity


Heliangin (CAS 13323-48-3) is a germacranolide-type sesquiterpene lactone belonging to the heliangolide group, with the molecular formula C20H26O6 and a molecular weight of 362.4 g/mol [1]. This natural product has been isolated from Eupatorium kiirunense, Calea rotundifolia, and Helianthus tuberosus L. (Jerusalem artichoke) [1][2]. Heliangin demonstrates three principal bioactivities: (1) antileishmanial activity against Leishmania amazonensis promastigotes and intracellular amastigotes; (2) targeted anti-leukemic activity in NPM1-mutated acute myeloid leukemia (AML) via covalent RPS2 binding; and (3) anti-inflammatory activity through NF-κB pathway inhibition in macrophages and vascular endothelial cells [2][3].

Heliangin (CAS 13323-48-3) Cannot Be Replaced by Generic Sesquiterpene Lactones: Evidence of Target- and Phenotype-Specific Differentiation


Sesquiterpene lactones as a class share the α-methylene-γ-lactone electrophilic moiety that confers broad alkylating activity, yet individual compounds exhibit widely divergent target engagement, cellular potency, and therapeutic windows that preclude generic substitution . In antileishmanial applications, the structurally related sesquiterpene lactone glaucolide A (also isolated from the Asteraceae family) shows 5-fold weaker activity against promastigotes and complete loss of activity against intracellular amastigotes compared to heliangin, demonstrating that minor structural differences translate into functionally meaningful potency gaps [1]. In oncology contexts, heliangin uniquely engages ribosomal protein S2 (RPS2) as a covalent ligand at the C222 cysteine residue—a binding event not documented for other major sesquiterpene lactones such as helenalin, parthenolide, or alantolactone—resulting in selective therapeutic responses in NPM1-mutant AML cells while sparing normal hematogenous cells [2]. For anti-inflammatory procurement, the compound's demonstrated in vivo efficacy in both xylene-induced ear edema and carrageenan-induced paw edema models, coupled with acute toxicology validation, distinguishes it from sesquiterpene lactones lacking parallel in vivo safety and efficacy data [3].

Heliangin (CAS 13323-48-3) Comparative Evidence Summary: Quantified Differentiation Against Glauccolide A, Dexamethasone, and Class-Level Benchmarks


Heliangin vs. Glaucolide A: Head-to-Head Antileishmanial Potency in Leishmania amazonensis

In a direct head-to-head comparison, heliangin demonstrates substantially superior antileishmanial activity against Leishmania amazonensis relative to glaucolide A, a structurally related sesquiterpene lactone isolated from the same botanical family (Asteraceae). Heliangin achieved an IC50 of 9.3 μM against promastigotes and 0.8 μM against intracellular amastigotes. In contrast, glaucolide A exhibited only moderate activity against promastigotes (IC50 = 46.7 μM) and was completely inactive against intracellular amastigotes [1]. The 5-fold potency advantage against promastigotes and the differential activity against the clinically relevant intracellular amastigote stage are decisive factors for antileishmanial drug discovery programs.

Antileishmanial Leishmania amazonensis Neglected Tropical Diseases

Heliangin Therapeutic Window: Selective Cytotoxicity in NPM1-Mutant AML vs. Normal Hematogenous Cells

Heliangin exerts favorable therapeutic responses in NPM1-mutant acute myeloid leukemia (AML) cells with no apparent toxicity to normal hematogenous cells [1]. While this study does not provide direct comparator data against another sesquiterpene lactone in the same AML system, the class-level inference is notable: other prominent sesquiterpene lactones such as helenalin (IC50 ~11-13 μM in HepaRG hepatocytes) and parthenolide (CC50 = 3.2 μg/mL in LLMCK2 cells) exhibit measurable cytotoxicity in normal or non-malignant cell lines [2][3]. Heliangin's reported sparing of normal hematogenous cells represents a therapeutically meaningful differentiation in the context of AML treatment, where hematopoietic toxicity is a dose-limiting concern.

Acute Myeloid Leukemia NPM1 mutation Targeted Therapy

Heliangin Unique Covalent Target Engagement: RPS2 C222 Binding in NPM1-Mutant AML

Heliangin acts as a covalent ligand of ribosomal protein S2 (RPS2), binding specifically to the C222 cysteine residue [1]. This target engagement disrupts pre-rRNA metabolic processes, induces nucleolar stress, and regulates the ribosomal proteins–MDM2–p53 pathway leading to p53 stabilization. While numerous sesquiterpene lactones (e.g., helenalin, parthenolide, alantolactone) inhibit NF-κB via alkylation of the p65 subunit, heliangin's RPS2 targeting represents a mechanistically distinct and unique covalent binding event not documented for other major sesquiterpene lactones . This target specificity provides a clear scientific rationale for selecting heliangin over generic sesquiterpene lactones in programs investigating ribosomal stress pathways or NPM1-mutant malignancies.

Target Identification Covalent Inhibitor Ribosomal Protein S2

Heliangin In Vivo Anti-Inflammatory Efficacy and Safety Validation: Xylene Ear Edema and Carrageenan Paw Edema Models

Heliangin has been validated in multiple in vivo inflammation models with parallel acute toxicology assessment. In a xylene-induced ear swelling model in BALB/c mice, heliangin exerted significant anti-inflammatory effects, and in a carrageenan-induced paw edema model in SD rats, heliangin reduced edema with concomitant decreases in cytokine levels (TNF-α, IL-6, and PGE2) [1]. Critically, an acute toxic study was performed and manifested the compound's safety in vivo [1]. In vitro, heliangin demonstrated safety on RAW 264.7 macrophages with IC50 > 80 μM for cytotoxicity . While the 2017 study used dexamethasone as a positive control rather than providing direct quantitative comparison, the combination of in vivo efficacy across multiple models plus validated acute safety distinguishes heliangin from sesquiterpene lactones that lack parallel in vivo safety characterization (e.g., helenalin, which has documented hepatotoxicity concerns) [2].

Anti-inflammatory In Vivo Efficacy Acute Toxicology

Heliangin In Vivo Antileishmanial Efficacy: Combination Therapy with Glucantime in BALB/c Mouse Model

Heliangin has demonstrated in vivo antileishmanial efficacy in a cutaneous leishmaniasis model using BALB/c mice infected with Leishmania amazonensis. When administered at 8 mg/kg in combination with Glucantime (meglumine antimoniate), heliangin significantly reduced lesion progression and parasite load compared to vehicle-treated controls (p < 0.001) [1]. This in vivo validation builds directly upon the in vitro potency data (IC50 = 9.3 μM promastigotes; 0.8 μM amastigotes) and distinguishes heliangin from glaucolide A, which was not advanced to in vivo testing due to its insufficient activity against intracellular amastigotes [1]. The demonstration of in vivo efficacy in an animal model of the target disease represents a critical procurement differentiator for translational research programs.

Cutaneous Leishmaniasis Combination Therapy In Vivo Efficacy

Heliangin (CAS 13323-48-3) Recommended Application Scenarios Based on Comparative Evidence


Antileishmanial Drug Discovery and Combination Therapy Development

Heliangin is the optimal sesquiterpene lactone for antileishmanial research programs based on: (1) sub-micromolar IC50 (0.8 μM) against clinically relevant intracellular amastigotes of Leishmania amazonensis, whereas the comparator glaucolide A shows no activity against this stage; (2) 5-fold superior potency against promastigotes (IC50 9.3 μM vs. 46.7 μM for glaucolide A); and (3) validated in vivo efficacy in a cutaneous leishmaniasis BALB/c mouse model at 8 mg/kg in combination with Glucantime, significantly reducing lesion progression and parasite load (p < 0.001) [1]. This scenario is ideal for researchers seeking a sesquiterpene lactone with both in vitro and in vivo antileishmanial validation.

NPM1-Mutated Acute Myeloid Leukemia Targeted Therapy Research

Heliangin is uniquely positioned for NPM1-mutant AML research due to its covalent engagement of ribosomal protein S2 at the C222 cysteine residue, a target not documented for other sesquiterpene lactones including helenalin, parthenolide, or alantolactone [1]. This binding disrupts pre-rRNA metabolic processes, induces nucleolar stress, and stabilizes p53 via the RPs–MDM2–p53 pathway [1]. Critically, heliangin achieves favorable therapeutic responses in NPM1-mutant AML cells while sparing normal hematogenous cells, whereas comparator sesquiterpene lactones such as helenalin exhibit measurable cytotoxicity in normal hepatocytes (IC50 ~11-13 μM) [2]. This scenario is recommended for investigators studying ribosome biogenesis stress pathways or developing genotype-directed AML therapeutics.

Anti-Inflammatory Research Requiring In Vivo Safety-Validated Natural Products

Heliangin is a preferred sesquiterpene lactone for in vivo anti-inflammatory studies based on documented efficacy in two distinct animal models—xylene-induced ear swelling in BALB/c mice and carrageenan-induced paw edema in SD rats—coupled with parallel acute toxicology validation confirming in vivo safety [1]. In vitro, heliangin inhibits NF-κB pathway signaling, reduces NO production, and suppresses pro-inflammatory cytokines (TNF-α, IL-6, PGE2) in LPS-stimulated RAW 264.7 macrophages [1]. Unlike helenalin, which has documented hepatotoxicity in HepaRG cells at concentrations (IC50 ~11-13 μM) overlapping with its therapeutic range , heliangin demonstrates low cytotoxicity (IC50 > 80 μM) in the same macrophage cell line used for efficacy testing [2]. This scenario is ideal for atherosclerosis prevention research, vascular inflammation studies, and projects requiring a natural product anti-inflammatory agent with established in vivo safety parameters.

Cytotoxicity Screening Panels Against Carcinoma Cell Lines

Heliangin exhibits documented cytotoxicity against three human carcinoma cell lines—oral epidermoid (KB), cervical epitheloid (HeLa), and liver (hepa59T/VGH) carcinoma cells—providing a defined cytotoxicity profile for inclusion in natural product screening panels [1]. While specific IC50 values for these cell lines are not consistently reported in the primary literature, the established activity across multiple carcinoma types supports procurement for comparative cytotoxicity studies against other sesquiterpene lactones. This scenario is suitable for researchers conducting broad-spectrum cytotoxicity screening of natural products and those investigating structure-activity relationships within the germacranolide class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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